

# The Therapeutic Potential of Human C-Peptide in Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |  |  |  |  |  |
|----------------------|------------------------------|-----------|--|--|--|--|--|
| Compound Name:       | Proinsulin C-peptide (human) |           |  |  |  |  |  |
| Cat. No.:            | B15578127                    | Get Quote |  |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Historically dismissed as a mere byproduct of insulin synthesis, human C-peptide is now recognized as a biologically active hormone with significant therapeutic potential for managing diabetic complications. This technical guide provides an in-depth overview of the current understanding of C-peptide's physiological roles and its mechanisms of action in ameliorating the pathological consequences of diabetes. We delve into the intricate signaling pathways activated by C-peptide, present detailed methodologies for key preclinical and clinical experiments, and summarize the quantitative outcomes of C-peptide replacement therapy. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring C-peptide as a novel therapeutic agent for diabetes and its debilitating complications.

#### Introduction

Proinsulin C-peptide is a 31-amino acid polypeptide that connects the A and B chains of the proinsulin molecule.[1] During the maturation of insulin in the pancreatic beta-cells, proinsulin is cleaved, releasing equimolar amounts of insulin and C-peptide into the bloodstream.[1] For decades, C-peptide was considered biologically inert, primarily utilized as a marker of endogenous insulin secretion.[2] However, a growing body of evidence over the past two decades has robustly demonstrated that C-peptide is a hormone in its own right, exerting a



range of physiological effects, particularly in the context of type 1 diabetes where its deficiency is absolute.[2][3]

C-peptide replacement therapy in animal models of diabetes and in patients with type 1 diabetes has shown promise in preventing or reversing the functional and structural changes associated with diabetic nephropathy, neuropathy, and retinopathy.[2][4][5] These beneficial effects are attributed to C-peptide's ability to interact with cell membranes and activate specific intracellular signaling cascades, leading to the normalization of various cellular functions that are impaired in a hyperglycemic environment.[6]

This guide will explore the molecular mechanisms underlying C-peptide's therapeutic effects, provide detailed experimental protocols for its study, and present a quantitative summary of its impact on key diabetic complications.

## **C-Peptide Signaling Pathways**

C-peptide initiates its biological effects by binding to a putative G-protein coupled receptor (GPCR) on the surface of various cell types, including neuronal, endothelial, and renal tubular cells.[6] This interaction triggers a cascade of intracellular signaling events that are crucial for its therapeutic actions.

#### **GPCR-PLC-PKC-MAPK Signaling Cascade**

Binding of C-peptide to its receptor, which is sensitive to pertussis toxin, activates a Gai/o subunit.[6] This in turn activates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates specific isoforms of Protein Kinase C (PKC), including PKC- $\alpha$ , - $\delta$ , and - $\epsilon$ .[8][9]

Activated PKC then initiates the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK.[9] These activated MAPKs phosphorylate various downstream targets, including transcription factors, which regulate gene expression related to cell growth, proliferation, and survival.[10]





Click to download full resolution via product page

C-peptide GPCR Signaling Cascade

#### Regulation of Na+/K+-ATPase Activity

A key therapeutic effect of C-peptide is its ability to stimulate Na+/K+-ATPase activity, which is often reduced in diabetic tissues.[11] The C-peptide-induced activation of the ERK1/2 pathway leads to the phosphorylation of the Na+/K+-ATPase  $\alpha$ -subunit.[12] This phosphorylation event stimulates the translocation of Na+/K+-ATPase subunits from endosomal compartments to the plasma membrane, thereby increasing the number of active pumps at the cell surface and enhancing ion transport.[12]





Click to download full resolution via product page

C-peptide Regulation of Na+/K+-ATPase

#### **Activation of Endothelial Nitric Oxide Synthase (eNOS)**

C-peptide also promotes vasodilation by activating endothelial Nitric Oxide Synthase (eNOS), an enzyme responsible for the production of the vasodilator nitric oxide (NO).[13] The signaling



pathway leading to eNOS activation involves the C-peptide-induced increase in intracellular Ca2+ and the activation of the PI3K/Akt pathway.[6] Both increased Ca2+ levels and Akt-mediated phosphorylation of eNOS enhance its activity, leading to increased NO production and improved blood flow.[13]



Click to download full resolution via product page



#### C-peptide Activation of eNOS

## **Experimental Protocols**

The following sections detail standardized protocols for key experiments used to evaluate the therapeutic effects of C-peptide in animal models of diabetes.

#### **Induction of Diabetes in Rodents (Streptozotocin Model)**

A widely used method to induce type 1 diabetes in rodents is through the administration of streptozotocin (STZ), a toxin that selectively destroys pancreatic beta-cells.

- Materials:
  - Streptozotocin (STZ)
  - Cold citrate buffer (0.1 M, pH 4.5)
  - Syringes and needles for injection
  - Glucometer and test strips
- Procedure:
  - Fast adult male rats (e.g., Wistar or Sprague-Dawley, 250-300g) for 12-16 hours prior to STZ injection.[14]
  - Prepare a fresh solution of STZ in cold citrate buffer immediately before use. A common dosage for inducing severe hyperglycemia is a single intravenous or intraperitoneal injection of 50-65 mg/kg body weight.[14][15]
  - Inject the STZ solution into the fasted animal.
  - Monitor blood glucose levels 48-72 hours post-injection and regularly thereafter. Diabetes
    is typically confirmed when fasting blood glucose levels are consistently above 250 mg/dL
    (13.9 mmol/L).[14]
  - For C-peptide treatment studies, diabetic animals can be administered human C-peptide
     via subcutaneous injections or continuous infusion using osmotic pumps.





Click to download full resolution via product page

Streptozotocin-Induced Diabetes Workflow

#### **Measurement of Nerve Conduction Velocity (NCV)**

NCV is a key functional measure of peripheral nerve health and is often impaired in diabetic neuropathy.

- Materials:
  - Nerve conduction testing equipment (e.g., Nicolet VikingQuest)



- Subdermal needle electrodes
- Anesthetic (e.g., ketamine/xylazine)
- Warming lamp and pad
- Procedure:
  - Anesthetize the diabetic rat.[16]
  - Maintain the animal's body temperature at 37°C using a warming lamp and pad.[16]
  - Place stimulating electrodes along the path of the sciatic or tibial nerve at two distinct points (e.g., sciatic notch and ankle).[16]
  - Place recording electrodes over the corresponding muscle (for motor NCV) or sensory area.[16]
  - Deliver a supramaximal electrical stimulus at both stimulation points and record the latency of the evoked potential.
  - Measure the distance between the two stimulation points.
  - Calculate NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) -Distal Latency (ms)).

#### **Assessment of Urinary Albumin Excretion**

Increased urinary albumin excretion is an early sign of diabetic nephropathy.

- Materials:
  - Metabolic cages for 24-hour urine collection
  - ELISA kit for rodent albumin
  - Creatinine assay kit
- Procedure:



- Place individual mice or rats in metabolic cages with free access to food and water.[1]
- Collect urine over a 24-hour period.[17]
- Measure the total urine volume.
- Determine the albumin concentration in the urine sample using an ELISA kit according to the manufacturer's instructions.[17]
- Measure the creatinine concentration in the urine sample using a creatinine assay kit.[18]
- Calculate the urinary albumin-to-creatinine ratio (ACR) to normalize for variations in urine concentration.[1]

#### Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase in tissue homogenates.

- · Materials:
  - Tissue homogenizer
  - Reaction buffer (containing imidazole-HCl, NaCl, KCl, MgCl2)
  - ATP
  - Ouabain (a specific inhibitor of Na+/K+-ATPase)
  - Phosphate assay reagents
- Procedure:
  - Homogenize the tissue of interest (e.g., renal cortex) in a suitable buffer.
  - Prepare two sets of reaction tubes. One set will contain the complete reaction mixture, and the other will also contain ouabain to measure the ouabain-insensitive ATPase activity.[19]
  - Add the tissue homogenate to the reaction tubes and initiate the reaction by adding ATP.



- Incubate at 37°C for a defined period.
- Stop the reaction and measure the amount of inorganic phosphate (Pi) released.
- The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (without ouabain) and the ouabain-insensitive ATPase activity.[19]

## Quantitative Data on the Therapeutic Effects of C-Peptide

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the therapeutic potential of C-peptide in diabetes.

## **Table 1: Effect of C-Peptide on Diabetic Nephropathy**



| Study Type    | Model/Patient<br>Population      | C-Peptide<br>Dose &<br>Duration | Key Findings                                                                                                                       | Reference |
|---------------|----------------------------------|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical   | Streptozotocin-<br>diabetic rats | Physiological<br>doses, 14 days | GFR: 2.16 ± 0.16 mL/min (C- peptide) vs. 3.73 ± 0.19 mL/min (placebo); prevented glomerular hypertrophy and albuminuria.           | [4]       |
| Preclinical   | Streptozotocin-<br>diabetic rats | Not specified                   | C-peptide treatment significantly improved glomerular filtration rate and microalbuminuria compared to the control group.          | [20]      |
| Clinical      | Type 1 Diabetes<br>patients      | Not specified                   | Administration of C-peptide was associated with a lowered hyperfiltration rate and reduced microalbuminuria in short-term studies. | [3]       |
| Meta-analysis | Animal models of diabetes        | Various                         | C-peptide led to<br>a reduction in<br>GFR (reflecting a<br>partial reduction<br>in glomerular                                      | [21]      |



hyperfiltration), reduced proteinuria, and decreased glomerular volume.

## **Table 2: Effect of C-Peptide on Diabetic Neuropathy**



| Study Type  | Model/Patient<br>Population                                          | C-Peptide<br>Dose &<br>Duration          | Key Findings                                                                                                                                                   | Reference |
|-------------|----------------------------------------------------------------------|------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Preclinical | Streptozotocin-<br>diabetic rats                                     | Not specified                            | C-peptide administration prevented the diabetes-induced reduction of sciatic nerve Na+/K+-ATPase activity and the decrease in motor nerve conduction velocity. | [22]      |
| Clinical    | Type 1 Diabetes patients with early-stage neuropathy                 | 1.5 mg/day or<br>4.5 mg/day, 6<br>months | In the least severely affected patients, sensory nerve conduction velocity improved by 1.0 m/s vs. placebo.                                                    | [5]       |
| Clinical    | Type 1 Diabetes patients with early-stage neuropathy                 | Not specified, 3-<br>6 months            | Sensory nerve conduction velocity improved by approximately 1.5 m/s.                                                                                           | [2]       |
| Clinical    | Type 1 Diabetes patients with mild to moderate peripheral neuropathy | 0.8 mg or 2.4 mg<br>weekly, 52<br>weeks  | No significant improvement in sural nerve conduction velocity compared to placebo.                                                                             | [23][24]  |



#### Conclusion

The evidence presented in this technical guide strongly supports the role of human C-peptide as a bioactive hormone with significant therapeutic potential for mitigating diabetic complications. Its ability to activate specific intracellular signaling pathways, leading to the restoration of crucial cellular functions such as ion transport and nitric oxide production, provides a solid molecular basis for its observed beneficial effects on diabetic nephropathy and neuropathy.

While the results from preclinical studies have been largely positive, clinical trial outcomes have been more varied, highlighting the need for further research to optimize dosing strategies, treatment durations, and patient selection criteria. The detailed experimental protocols provided herein offer a foundation for researchers to conduct rigorous and reproducible studies to further elucidate the therapeutic utility of C-peptide.

For drug development professionals, C-peptide represents a promising candidate for a novel therapeutic approach to address the significant unmet medical need for treatments that can prevent or reverse the long-term complications of diabetes. Continued investigation into its mechanisms of action and clinical efficacy is warranted to fully realize the therapeutic potential of this once-overlooked peptide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Assessment of Kidney Function in Mouse Models of Glomerular Disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of C-Peptide on Diabetic Neuropathy in Patients with Type 1 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-peptide and diabetic kidney disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of C-peptide on glomerular and renal size and renal function in diabetic rats -PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. scispace.com [scispace.com]
- 9. C-peptide stimulates ERK1/2 and JNK MAP kinases via activation of protein kinase C in human renal tubular cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C-peptide, Na+,K(+)-ATPase, and diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C-peptide stimulates Na+, K+-ATPase via activation of ERK1/2 MAP kinases in human renal tubular cells PMC [pmc.ncbi.nlm.nih.gov]
- 13. ndineuroscience.com [ndineuroscience.com]
- 14. Streptozotocin induced Diabetes: Protocols & Experimental Insights Creative Biolabs [creative-biolabs.com]
- 15. Induction of diabetes by Streptozotocin in rats PMC [pmc.ncbi.nlm.nih.gov]
- 16. diacomp.org [diacomp.org]
- 17. diacomp.org [diacomp.org]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. drc.bmj.com [drc.bmj.com]
- 21. The role of C-peptide in the attenuation of outcomes of diabetic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scialert.net [scialert.net]
- 23. diabetesjournals.org [diabetesjournals.org]
- 24. Long-Acting C-Peptide and Neuropathy in Type 1 Diabetes: A 12-Month Clinical Trial -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Therapeutic Potential of Human C-Peptide in Diabetes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578127#therapeutic-potential-of-human-c-peptide-in-diabetes]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com